2-Oxo-4-phenyl-2H-pyran-6-carboxylic acid

Description

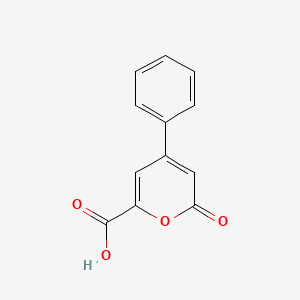

2-Oxo-4-phenyl-2H-pyran-6-carboxylic acid is a pyran-derived carboxylic acid featuring a phenyl substituent at position 4, a ketone group at position 2, and a carboxylic acid moiety at position 4. The molecular formula is inferred as C₁₂H₈O₄ (molecular weight ≈ 216.19 g/mol) based on its isomer, 4-oxo-6-phenyl-4H-pyran-2-carboxylic acid .

Properties

CAS No. |

30113-81-6 |

|---|---|

Molecular Formula |

C12H8O4 |

Molecular Weight |

216.19 g/mol |

IUPAC Name |

6-oxo-4-phenylpyran-2-carboxylic acid |

InChI |

InChI=1S/C12H8O4/c13-11-7-9(6-10(16-11)12(14)15)8-4-2-1-3-5-8/h1-7H,(H,14,15) |

InChI Key |

BIJXDTCPEBIPCL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)OC(=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-4-phenyl-2H-pyran-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of phenyl-substituted β-keto esters in the presence of a strong acid catalyst. The reaction conditions often require heating and the use of a solvent such as dichloromethane or acetonitrile.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of catalyst and solvent can vary depending on the desired scale and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-4-phenyl-2H-pyran-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted pyran derivatives.

Scientific Research Applications

Chemistry: In chemistry, 2-Oxo-4-phenyl-2H-pyran-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to natural products allows it to interact with biological targets effectively.

Medicine: In the medical field, derivatives of this compound are being investigated for their therapeutic properties. These derivatives may exhibit anti-inflammatory, antioxidant, and anticancer activities.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its versatility makes it suitable for various applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-Oxo-4-phenyl-2H-pyran-6-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary, but often include key enzymes or receptors in biological systems.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural features, molecular properties, and synthesis data for 2-oxo-4-phenyl-2H-pyran-6-carboxylic acid and related compounds:

Key Comparative Analysis

Electronic Effects and Acidity

- Phenyl vs. Trifluoromethyl Substituents: The phenyl group in this compound exerts resonance electron-withdrawing effects, likely increasing the acidity of the carboxylic acid group compared to alkyl-substituted analogs.

- Positional Isomerism : The oxo group at position 2 (target compound) versus position 4 () alters electron distribution. The proximity of the oxo group to the carboxylic acid in the target compound may further stabilize the deprotonated form, enhancing acidity relative to its isomer .

Steric and Solubility Considerations

- The benzyloxy and THP-protected substituents in introduce steric hindrance, likely reducing reactivity in nucleophilic reactions compared to the less-substituted target compound .

- The trifluoromethyl group () enhances lipophilicity, whereas the phenyl group (target compound) balances lipophilic and resonance effects .

Biological Activity

2-Oxo-4-phenyl-2H-pyran-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyran ring structure with a keto group and a carboxylic acid moiety, contributing to its reactivity and biological activity. The general formula can be represented as follows:

Biological Activities

1. Antimicrobial Activity

Research indicates that derivatives of pyran compounds exhibit notable antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains.

2. Antioxidant Properties

The compound has also been evaluated for its antioxidant capacity. Studies demonstrate that it can scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases.

| Compound | Assay Type | EC50 (mM) | Reference |

|---|---|---|---|

| 4g | Reducing power | 0.072 | |

| 4j | Reducing power | 0.074 | |

| BHT | Reducing power | 0.089 |

3. Cytotoxicity Against Cancer Cells

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines such as HCT-116 (colon cancer). The findings suggest that it induces apoptosis and inhibits cell proliferation through various mechanisms.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4d | HCT-116 | 75.1 | CDK2 inhibition, apoptosis induction |

| 4k | HCT-116 | 85.88 | CDK2 inhibition, apoptosis induction |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Antimicrobial Mechanism : The compound interferes with bacterial cell wall synthesis and disrupts membrane integrity.

- Antioxidant Mechanism : It donates electrons to free radicals, thus neutralizing them and preventing cellular damage.

- Anticancer Mechanism : The compound inhibits cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies

- Study on Antibacterial Activity : A recent study evaluated several pyran derivatives, including this compound, against common pathogens. Results showed significant antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus.

- Antioxidant Efficacy : Another research focused on the antioxidant potential of this compound using DPPH and FRAP assays, confirming its ability to scavenge free radicals more efficiently than standard antioxidants like butylated hydroxytoluene (BHT).

- Cytotoxicity Assessment : In a study involving HCT-116 cells, treatment with the compound led to a marked decrease in cell viability, correlating with increased levels of apoptotic markers such as caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.